Cupric borate

Description

BenchChem offers high-quality Cupric borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cupric borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tricopper;diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDTUBLRLRFEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

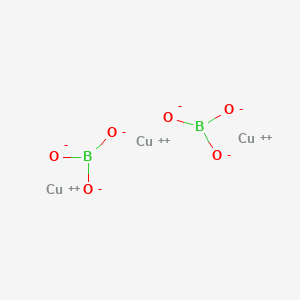

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3(BO3)2, B2Cu3O6 | |

| Record name | Copper(II) borate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_borate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39290-85-2 | |

| Record name | Cupric borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039290852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, copper salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7U2MWH9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cupric borate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Cupric Borate

Introduction

Cupric borate, an inorganic compound encompassing various stoichiometries such as copper metaborate (Cu(BO₂)₂) and copper orthoborate (Cu₃(BO₃)₂), has garnered significant attention within the scientific community.[1][2][3] These compounds are recognized for their diverse applications, including as pigments, dehydration catalysts, wood preservatives, and in advanced optical and magnetic devices.[1][4][5] Their unique crystallographic structures and resulting electrical and optical properties make them a compelling subject for materials science research.[5]

This technical guide provides a comprehensive overview of the primary synthesis methodologies and characterization techniques for cupric borate. It is designed for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and workflow visualizations to facilitate a deeper understanding of the material's properties and fabrication.

Synthesis Methodologies

The fabrication of cupric borate can be achieved through several methods, each yielding materials with distinct characteristics in terms of crystallinity, particle size, and purity. Key methods include hydrothermal, sonochemical, and solid-state synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis is a prevalent method for producing crystalline cupric borate at moderate temperatures and pressures.[6] This technique involves the reaction of copper and boron precursors in an aqueous solution within a sealed vessel (autoclave). Parameters such as temperature, reaction time, and precursor molar ratios significantly influence the final product's phase and morphology.[6][7]

Experimental Protocol: Hydrothermal Synthesis of Cu(BO₂)₂ [3][6][7]

-

Precursor Preparation: Prepare aqueous solutions of a copper source, such as copper (II) sulfate pentahydrate (CuSO₄·5H₂O), and a boron source, like sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) or a combination of boric acid (H₃BO₃) and sodium hydroxide (NaOH).[6][7]

-

Reaction: Transfer the precursor solutions into a Teflon-lined stainless steel autoclave. A typical molar ratio of Cu:Na:B might be 1:2:1.[5]

-

Heating: Seal the autoclave and heat it to a specified temperature, typically ranging from 40 °C to 100 °C, for a duration of 15 minutes to several hours.[6][7]

-

Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature naturally.

-

Washing: Collect the resulting precipitate by filtration. Wash the product multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven, for instance, at 60 °C for 24 hours, to obtain the cupric borate powder.[3]

Sonochemical Synthesis

Sonochemical synthesis utilizes the energy of acoustic cavitation to initiate and promote chemical reactions. This method can significantly reduce reaction times and temperatures compared to traditional hydrothermal techniques, offering an energy-efficient route to cupric borate synthesis.[5][8]

Experimental Protocol: Sonochemical Synthesis of Cu(BO₂)₂ [5]

-

Precursor Preparation: Dissolve copper sulfate pentahydrate (CuSO₄·5H₂O), sodium hydroxide (NaOH), and boric acid (H₃BO₃) in distilled water. An optimal molar ratio of Cu:Na:B has been identified as 1:2:1.[5]

-

Ultrasonic Reaction: Immerse an ultrasonic probe into the solution. Conduct the reaction under ultrasonic irradiation at a controlled temperature (e.g., 70 °C) for a short duration (e.g., 2.5 minutes).[5]

-

Product Collection: Once the reaction is complete, filter the solution to collect the precipitate.

-

Washing and Drying: Wash the collected powder thoroughly with distilled water and subsequently dry it in an incubator to yield the final product.[5]

Solid-State Synthesis

The solid-state reaction method involves heating a mixture of solid precursors at high temperatures to induce a chemical reaction. This technique is typically used to produce highly crystalline, thermodynamically stable phases of materials like Cu₃(BO₃)₂.[1][9]

Experimental Protocol: Solid-State Synthesis of Cu₃(BO₃)₂ [1][9]

-

Precursor Mixing: Intimately grind a stoichiometric mixture of copper (II) oxide (CuO) and diboron trioxide (B₂O₃) powders.[1][9]

-

Calcination: Place the mixed powder in a high-temperature furnace.

-

Heating: Heat the mixture to a high temperature, such as 900 °C, for an extended period, which can be up to two days, to ensure complete reaction.[3][6]

-

Cooling: After the heating cycle, allow the furnace to cool down to room temperature.

-

Product Collection: The resulting solid is the crystalline cupric borate product.

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of synthesized cupric borate, providing insights into its crystal structure, chemical composition, morphology, and physical properties.

X-ray Diffraction (XRD)

XRD is the most critical technique for identifying the crystalline phases and determining the crystal structure of the synthesized material.[10] It provides information on phase purity, lattice parameters, and average crystallite size. The obtained diffraction pattern is typically compared to standard patterns from databases, such as the Powder Diffraction File (PDF). For Cu(BO₂)₂, the reference pattern is often PDF #00-001-0472.[5][11]

Experimental Protocol: XRD Analysis [5]

-

Sample Preparation: Prepare a flat, uniform powder sample of the synthesized cupric borate.

-

Data Acquisition: Place the sample in an X-ray diffractometer.

-

Scanning: Scan the sample over a 2θ range, typically from 10° to 70°, using a specific X-ray source (e.g., Cu Kα radiation).[3][5]

-

Data Analysis: Analyze the resulting diffractogram by identifying the positions (2θ) and intensities of the diffraction peaks. Compare these peaks with standard database patterns to confirm the phase and structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a material by measuring the absorption of infrared radiation.[12] For cupric borates, FTIR is particularly useful for confirming the presence of characteristic B-O bond vibrations from trigonal (BO₃) and tetrahedral (BO₄) units, which occur in the 1500-500 cm⁻¹ region.[5][13]

Experimental Protocol: FTIR Analysis [5]

-

Sample Preparation: Mix a small amount of the cupric borate powder with potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[3]

-

Data Acquisition: Place the sample in an FTIR spectrometer.

-

Scanning: Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).[14]

-

Data Analysis: Analyze the resulting spectrum to identify absorption bands corresponding to specific molecular vibrations, particularly those associated with B-O bonds.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and surface features of the synthesized powder.[15] SEM provides information about the shape and size distribution of particle agglomerates, while TEM offers higher resolution images of individual nanoparticles.[16]

Experimental Protocol: SEM Analysis [5]

-

Sample Preparation: Mount a small amount of the cupric borate powder onto an SEM stub using conductive adhesive tape.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Imaging: Place the stub in the SEM chamber and acquire images at various magnifications to observe the particle morphology.

-

Elemental Analysis (Optional): Use an attached Energy-Dispersive X-ray Spectroscopy (EDX) detector to perform elemental analysis of the sample.[17]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of cupric borate. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of hydrated water.[18][19] DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization.[20][21]

Experimental Protocol: TGA/DSC Analysis [18]

-

Sample Preparation: Place a small, accurately weighed amount of the cupric borate powder (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

-

Analysis: Place the crucible in the TGA/DSC instrument.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 30 °C to 800 °C).[18]

-

Data Analysis: Analyze the TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks.

Data Summary and Analysis

The following tables summarize quantitative data reported in the literature for the synthesis and characterization of various cupric borate compounds.

Table 1: Summary of Cupric Borate Synthesis Parameters

| Synthesis Method | Copper Source | Boron Source(s) | Temp. (°C) | Time | Yield (%) | Resulting Compound | Reference(s) |

|---|---|---|---|---|---|---|---|

| Hydrothermal | CuSO₄·5H₂O | Na₂B₄O₇·5H₂O | 80 | 60 min | 90.4 ± 0.84 | Cu(BO₂)₂ | [6][7] |

| Hydrothermal | CuSO₄·5H₂O | Na₂B₄O₇·10H₂O | 80 | 15 min | 96.9 ± 0.78 | Cu(BO₂)₂ | [6][7] |

| Hydrothermal | CuSO₄·5H₂O | NaOH, H₃BO₃ | 80 | 30 min | 78.9 ± 0.76 | Cu(BO₂)₂ | [6][7] |

| Sonochemical | CuSO₄·5H₂O | NaOH, H₃BO₃ | 70 | 2.5 min | 50 - 71.5 | Cu(BO₂)₂ | [5] |

| Solid-State | CuO | B₂O₃ | 900 | ~48 h | - | Cu₃(BO₃)₂ | [1][9] |

| Molten-Salt | - | - | High Temp | - | - | Cu₃(BO₃)₂ |[22][23] |

Table 2: Crystallographic and Spectroscopic Data for Cupric Borates

| Compound | Formula | PDF Number | Key XRD Peaks (2θ°) | Key FTIR Bands (cm⁻¹) | Optical Band Gap (eV) | Reference(s) |

|---|---|---|---|---|---|---|

| Copper Metaborate | Cu(BO₂)₂ | 00-001-0472 | 13.8, 16.7, 22.9, 28.1, 35.7 | 1090, 985, 872, 781, 731 | 3.76 | [5][11] |

| Copper Orthoborate | Cu₃(BO₃)₂ | - | - | - | - | [22][23] |

| - | - | - | a=4.46, b=5.40, c=8.30 Å | - | - | [22][23] |

| Copper Borate | CuB₂O₄ | - | - | < 800 (BO₄ bending) | 3.61 | [24] |

| Copper Boron Oxide | CuBO₂ | - | - | - | 4.24 |[16] |

Table 3: Morphological Properties of Synthesized Cupric Borates

| Synthesis Method | Compound | Morphology | Particle Size (nm) | Reference(s) |

|---|---|---|---|---|

| Hydrothermal (Set 1) | Cu(BO₂)₂ | Round particles | 75 - 106 | [3] |

| Hydrothermal (Set 2) | Cu(BO₂)₂ | Round and rectangular | 62 - 232 | [3] |

| Hydrothermal (Set 3) | Cu(BO₂)₂ | Rod-like | 83 - 378 | [3] |

| Hydrothermal | CuB₂O₄ | Flower-like superstructures | Micrometer-sized platelets | [24] |

| Supercritical Drying | Copper Borate | - | 10 - 20 |[8] |

Conclusion

The synthesis and characterization of cupric borate are highly dependent on the chosen methodology. Hydrothermal and sonochemical routes offer effective, low-temperature pathways to produce nanoparticulate Cu(BO₂)₂, with the sonochemical method providing significant advantages in terms of reaction speed. Solid-state synthesis, conversely, is suitable for producing highly crystalline bulk materials like Cu₃(BO₃)₂. A thorough characterization using a combination of XRD, FTIR, electron microscopy, and thermal analysis is crucial to fully elucidate the structural, chemical, and physical properties of the synthesized material. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to fabricate and understand this versatile class of inorganic compounds for various technological applications.

References

- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterisation, electrical and optical properties of copper borate compounds | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry:Copper(II) borate - HandWiki [handwiki.org]

- 10. researchpublish.com [researchpublish.com]

- 11. researchgate.net [researchgate.net]

- 12. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. davidpublisher.com [davidpublisher.com]

- 18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 19. tainstruments.com [tainstruments.com]

- 20. researchgate.net [researchgate.net]

- 21. sciforum.net [sciforum.net]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

cupric borate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Cupric Borate

This technical guide provides a comprehensive analysis of the crystal structure of cupric borate (Cu₃(BO₃)₂), intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual representation of the experimental workflow.

Crystal Structure and Properties

Cupric borate, with the chemical formula Cu₃(BO₃)₂, is an inorganic compound that has garnered interest for its potential applications, including as a pigment and for its photocatalytic properties.[1] The crystal structure of Cu₃(BO₃)₂ has been primarily characterized as orthorhombic, although other polymorphs have been reported.[2]

The orthorhombic structure of Cu₃(BO₃)₂ features a three-dimensional framework. This framework is constructed from interconnected copper-oxygen (CuO₆) octahedra and boron-oxygen (BO₃) triangles, which are linked through corner- or edge-sharing oxygen atoms.[2][3][4] This arrangement results in a complex layered crystallographic structure.[2]

Crystallographic Data

The crystallographic data for the orthorhombic phase of Cu₃(BO₃)₂ has been determined through single-crystal X-ray diffraction analysis. The key parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | Cu₃(BO₃)₂ | [5] |

| Crystal System | Orthorhombic | [2][3][4] |

| Space Group | Pnnm | [2][3][4] |

| Cell Parameter a | 4.4607 (12) Å | [2][3][4] |

| Cell Parameter b | 5.4001 (15) Å | [2][3][4] |

| Cell Parameter c | 8.302 (2) Å | [2][3][4] |

| Density (calculated) | 5.12 g/cm³ | [2] |

Note: The structure solution was noted to be complicated by non-merohedral twinning of two components.[3][4] Other reported polymorphs include triclinic and monoclinic structures with calculated densities of 4.54 g/cm³ and 4.434 g/cm³, respectively.[2]

Experimental Protocols

The synthesis and structural characterization of cupric borate crystals involve specific and detailed experimental procedures. The following sections outline the methodologies cited in the literature.

Synthesis of Cupric Borate Single Crystals

Method: High-Temperature Molten-Salt Method[3][4]

This method is employed to grow single crystals of Cu₃(BO₃)₂. While specific reactant ratios and flux compositions are proprietary to the research, the general procedure involves:

-

Reactant Preparation: A stoichiometric mixture of copper(II) oxide (CuO) and diboron trioxide (B₂O₃) is prepared.[1] In some variations for other copper borates, materials like Li₂CO₃, CuO, and H₃BO₃ are used for solid-state synthesis.[6]

-

Heating: The mixture is heated in a suitable crucible to a high temperature, typically around 900 °C, to form a molten solution.[1]

-

Crystal Growth: The molten solution is then slowly cooled over a specific period to allow for the nucleation and growth of single crystals.

-

Isolation: Once cooled to room temperature, the single crystals of Cu₃(BO₃)₂ are mechanically separated from the solidified salt matrix.

Crystal Structure Determination

Method: Single-Crystal X-ray Diffraction (SC-XRD)[3][4]

The precise atomic arrangement of the synthesized cupric borate crystals is determined using single-crystal X-ray diffraction.

-

Crystal Selection: A suitable single crystal of Cu₃(BO₃)₂ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å) at room temperature (e.g., 293 K).[4] A CCD detector, such as a Smart APEX II, is used to collect the diffraction data.[4] Data is typically collected using a ω/2θ scan mode.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares fitting on F² using software packages like SHELX.[4] All atoms in the structure are typically refined using harmonic anisotropic atomic displacement parameters.[4]

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of cupric borate.

Caption: Experimental workflow for cupric borate synthesis and analysis.

References

- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper (II) Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of copper (II) borate, with a focus on its two primary forms: copper (II) orthoborate (Cu₃(BO₃)₂) and copper (II) metaborate (Cu(BO₂)₂). This document details their synthesis, characterization, and potential applications, particularly in the realm of drug development, supported by experimental protocols and visual diagrams.

Introduction to Copper (II) Borates

Copper (II) borates are inorganic compounds that have garnered significant interest due to their diverse applications, ranging from pigments and catalysts to their emerging role in biomedicine.[1][2] The specific properties and applications of copper (II) borate are highly dependent on its anionic borate structure, with the orthoborate and metaborate forms being the most common. Understanding the distinct characteristics of each form is crucial for their effective application in scientific research and development.

Quantitative Physical and Chemical Properties

The fundamental physical and chemical properties of copper (II) orthoborate and copper (II) metaborate are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of Copper (II) Orthoborate

| Property | Value | References |

| Chemical Formula | Cu₃(BO₃)₂ | [1] |

| Molecular Weight | 308.25 g/mol | [1][3] |

| Appearance | Dark green solid | [1] |

| Density | 4.54 g/cm³ | [1] |

| Crystal Structure | Triclinic | [1] |

| Orthorhombic | [4][5] | |

| Solubility in water | Insoluble | [1] |

Table 2: Physical and Chemical Properties of Copper (II) Metaborate

| Property | Value | References |

| Chemical Formula | Cu(BO₂)₂ | [6] |

| Molecular Weight | 149.16 g/mol | [6][7] |

| Appearance | Bluish-green powder | [6][8] |

| Density | 3.895 g/cm³ | [2] |

| Crystal Structure | Tetragonal | [9] |

| Solubility in water | Insoluble | [2] |

| Solubility in other solvents | Soluble in dilute nitric acid | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of copper (II) borates are essential for reproducible research.

Synthesis of Copper (II) Orthoborate (Cu₃(BO₃)₂) via Molten-Salt Method

This method involves a high-temperature solid-state reaction.[1][4]

Materials:

-

Copper (II) oxide (CuO)

-

Diboron trioxide (B₂O₃) or Boric Acid (H₃BO₃)

-

Alumina crucible

Procedure:

-

Accurately weigh stoichiometric amounts of CuO and B₂O₃ in a 3:1 molar ratio.

-

Thoroughly grind the reactants in an agate mortar to ensure a homogeneous mixture.

-

Transfer the mixture to an alumina crucible.

-

Heat the crucible in a furnace to 900 °C and maintain this temperature for an extended period (e.g., 24-48 hours) to ensure complete reaction.[1]

-

Allow the furnace to cool down slowly to room temperature.

-

The resulting dark green solid is copper (II) orthoborate.

Synthesis of Copper (II) Metaborate (Cu(BO₂)₂) Nanoparticles via Sonochemical Method

This method utilizes ultrasonic irradiation to facilitate the reaction in an aqueous medium at moderate temperatures.[10][11]

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Boric acid (H₃BO₃)

-

Distilled water

-

Ultrasonic probe

Procedure:

-

Prepare aqueous solutions of CuSO₄·5H₂O, NaOH, and H₃BO₃ of desired concentrations.

-

In a typical experiment, dissolve NaOH and H₃BO₃ in distilled water in a reaction vessel.

-

Introduce the CuSO₄·5H₂O solution to the reaction mixture while stirring. A common molar ratio of Cu:Na:B is 1:2:1.[10]

-

Immerse the ultrasonic probe into the solution and apply ultrasonic irradiation (e.g., 20 kHz) for a specific duration (e.g., 2.5 to 15 minutes) at a controlled temperature (e.g., 70 °C).[10][11]

-

After the reaction, collect the resulting precipitate by filtration.

-

Wash the precipitate with distilled water and ethanol to remove any unreacted reagents and byproducts.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80 °C).

Characterization Techniques

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized copper (II) borate.

-

Scanning Electron Microscopy (SEM): To analyze the morphology and particle size of the product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, particularly the B-O stretching and bending vibrations, which differ between orthoborates and metaborates.

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To study the thermal stability and decomposition behavior of the compounds.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of copper (II) borate nanoparticles.

Caption: Workflow for sonochemical synthesis and characterization of copper (II) borate.

Signaling Pathway of Copper Complex-Induced Apoptosis in Cancer Cells

Copper complexes have shown significant potential in cancer therapy by inducing apoptosis. A key mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial apoptotic pathway.[12][13][14]

References

- 1. Copper(II) borate - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. webqc.org [webqc.org]

- 8. testbook.com [testbook.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Sonochemical Synthesis of Copper Borates: Effect of Reaction Conditions on the Characteristic Properties [dergipark.org.tr]

- 12. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Copper metabolism in cell death and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative stress, apoptosis and inflammatory responses involved in copper-induced pulmonary toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Cupric Borate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cupric borate. While specific literature focusing exclusively on the thermal degradation of compounds such as cupric metaborate (Cu(BO₂)₂) or copper tetraborate (CuB₄O₇) is not extensively detailed, this document synthesizes information from analogous compounds, including other metal borates and copper salts, to present a probable decomposition pathway and the analytical methods used for its characterization. This guide is intended for researchers and professionals in materials science and drug development who require a foundational understanding of the thermal stability and decomposition mechanisms of inorganic borate compounds. The methodologies for key analytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are detailed herein.

Introduction

Cupric borates are inorganic compounds that find applications in various fields, including as pigments, in the manufacturing of glass and ceramics, and as potential catalysts. Their thermal stability is a critical parameter for high-temperature applications. The thermal decomposition of these materials involves a series of chemical and physical transformations that result in the evolution of volatile components and the formation of new solid phases. Understanding this process is crucial for controlling material properties and ensuring safe handling and application.

This guide will explore the expected thermal decomposition behavior of cupric borate, drawing parallels from the well-documented thermal analysis of other borate compounds like borax and various metal boracites. The primary analytical techniques employed in these studies are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), which provide quantitative data on mass changes and thermal events as a function of temperature.

Proposed Thermal Decomposition Pathway

The thermal decomposition of a generic anhydrous cupric borate is hypothesized to proceed through a multi-step process, likely involving the formation of copper oxides and boron trioxide. The exact nature of the intermediate and final products can be influenced by the composition of the starting material and the atmospheric conditions during heating.

A plausible decomposition pathway is as follows:

-

Initial Degradation: At elevated temperatures, the cupric borate structure will begin to break down.

-

Formation of Copper Oxides and Boron Trioxide: The decomposition is expected to yield a mixture of copper(II) oxide (CuO) or copper(I) oxide (Cu₂O) and boron trioxide (B₂O₃). The final oxidation state of copper may depend on the temperature and the presence of oxidizing or reducing gases.

-

Vaporization of Boron Trioxide: At very high temperatures (above 1000 °C), boron trioxide may start to vaporize.

The overall reaction can be generalized as:

Cu(BO₂)₂ (s) → CuO (s) + B₂O₃ (l/g)

or

2CuB₄O₇ (s) → 2CuO (s) + 4B₂O₃ (l/g)

The logical progression of this proposed decomposition is illustrated in the diagram below.

Caption: A proposed logical workflow for the thermal decomposition of cupric borate.

Experimental Protocols

The characterization of the thermal decomposition of cupric borate would involve standard thermal analysis techniques. The following protocols are representative of the methodologies found in the literature for the analysis of related borate compounds.

Thermogravimetric/Differential Thermal Analysis (TG/DTA)

This is the primary technique for studying thermal decomposition. It involves monitoring the change in mass (TGA) and the difference in temperature between a sample and a reference material (DTA) as a function of temperature.

-

Instrumentation: A simultaneous TG/DTA instrument (e.g., Mettler TA 1, Netzsch STA 409, or similar).

-

Sample Preparation: Approximately 10-20 mg of finely ground cupric borate powder is used for each analysis.

-

Crucible: Platinum or alumina crucibles are typically used.

-

Atmosphere: The experiment is usually conducted under a controlled atmosphere, such as flowing argon or nitrogen (e.g., at a flow rate of 5 L/h or 200 mL/min), to prevent unwanted side reactions like oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200 °C) at a constant heating rate, typically between 4 and 10 °C/min.

The generalized workflow for such a thermal analysis experiment is depicted below.

Caption: A generalized workflow for conducting the thermal analysis of cupric borate.

Product Analysis

To identify the solid and gaseous products of decomposition, the following techniques are often coupled with thermal analysis:

-

X-ray Diffraction (XRD): The solid residue after the TGA experiment is analyzed by XRD to identify its crystalline phases.

-

Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR): The gases evolved during the decomposition can be analyzed by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer.

Quantitative Data Presentation

Table 1: Summary of Thermal Events from DTA

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Event |

| 1 | T_onset1 | T_peak1 | Endothermic/Exothermic |

| 2 | T_onset2 | T_peak2 | Endothermic/Exothermic |

| ... | ... | ... | ... |

Table 2: Mass Loss Data from TGA

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction |

| 1 | T_initial1 - T_final1 | Δm₁ | Initial degradation |

| 2 | T_initial2 - T_final2 | Δm₂ | Formation of final products |

| ... | ... | ... | ... |

| Total | T_initial1 - T_final_n | Δm_total | Overall decomposition |

Conclusion

The thermal decomposition of cupric borate is anticipated to be a complex process involving the breakdown of the borate network and the formation of copper oxides and boron trioxide at elevated temperatures. A comprehensive understanding of this process requires systematic investigation using thermal analysis techniques such as TG/DTA, coupled with product analysis methods like XRD and MS. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and interpreting such studies. Further research is needed to fully elucidate the specific decomposition pathways and kinetics for various cupric borate compounds.

solubility of cupric borate in various solvents

An In-depth Technical Guide to the Solubility of Cupric Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, factors influencing solubility, and standardized experimental protocols for determining solubility.

Introduction to Cupric Borate

Cupric borate, also known as copper(II) borate, is an inorganic compound with various forms, most commonly represented by the formulas Cu₃(BO₃)₂ and Cu(BO₂)₂. It typically appears as a blue or green crystalline powder. The study of its solubility is crucial for its application in various fields, including as a pigment, a wood preservative, a fire retardant, and potentially in the development of new materials and catalysts. Understanding its behavior in different solvent systems is fundamental for formulation, synthesis, and environmental fate assessment.

Qualitative Solubility Profile

The solubility of cupric borate is significantly dependent on the nature of the solvent. Generally, it is considered a sparingly soluble salt in aqueous solutions.

-

Water : Cupric borate is reported to be insoluble in water. This low solubility is a key characteristic, making it suitable for applications where leaching in neutral aqueous environments is undesirable.

-

Acids : Cupric borate is soluble in acidic solutions. For instance, it is soluble in dilute nitric acid. The borate anion is the conjugate base of a weak acid, boric acid. In the presence of a strong acid, the borate ions in solution are protonated, shifting the dissolution equilibrium towards the formation of soluble copper(II) ions and boric acid.

-

Bases : The solubility of cupric borate in alkaline solutions is not well-documented in the available literature. However, based on general chemical principles, its solubility in strong bases without complexing agents is expected to be low. In the presence of complexing agents like ammonia, copper(II) ions are known to form soluble ammine complexes, which would likely increase the solubility of cupric borate.

Quantitative Solubility Data

A comprehensive search of scientific literature did not yield specific quantitative solubility data, such as the solubility product constant (Ksp) or solubility values in g/100 mL, for cupric borate in various solvents. The table below reflects this lack of available data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| Water | 25 | Not Reported | Not Reported | Not Reported |

| Dilute Nitric Acid | 25 | Soluble (Value not reported) | Not Reported | Not Applicable |

| Aqueous Ammonia | 25 | Soluble (Value not reported) | Not Reported | Not Applicable |

| Ethanol | 25 | Not Reported | Not Reported | Not Reported |

| Acetone | 25 | Not Reported | Not Reported | Not Reported |

Note on the Absence of Ksp: The solubility product constant (Ksp) is typically determined for sparingly soluble salts in water. The lack of a reported Ksp value for cupric borate in major chemical databases and literature suggests that its solubility in water is very low and has not been a focus of extensive quantitative study.

Factors Influencing Solubility

Several factors can influence the solubility of cupric borate:

-

pH : As indicated by its solubility in acids, the pH of the solution is a critical factor. Lowering the pH will significantly increase the solubility of cupric borate due to the protonation of the borate anion.

-

Temperature : While specific data is unavailable for cupric borate, the dissolution of most ionic compounds is an endothermic process, meaning that solubility tends to increase with increasing temperature.

-

Complexing Agents : The presence of ligands that can form stable complexes with copper(II) ions, such as ammonia, will increase the solubility of cupric borate. The formation of these complexes removes Cu²⁺ ions from the solution, shifting the dissolution equilibrium to the right.

-

Common Ion Effect : The presence of a common ion, such as adding a soluble copper salt or a soluble borate salt to the solution, would decrease the solubility of cupric borate, as predicted by Le Châtelier's principle.

Experimental Protocols for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of a sparingly soluble salt like cupric borate. This protocol is based on standard analytical chemistry techniques.

Preparation of a Saturated Solution

-

Solid and Solvent Addition : Add an excess amount of cupric borate powder to a known volume of the desired solvent (e.g., deionized water, acidic buffer, or organic solvent) in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration : Stir or agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure that the dissolution equilibrium is reached.

-

Phase Separation : Allow the undissolved solid to settle. To separate the saturated solution from the solid phase, use centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm). This step is critical to prevent solid particles from contaminating the solution to be analyzed.

Analysis of Dissolved Copper Concentration

The concentration of dissolved copper(II) ions in the saturated solution can be determined using various analytical techniques:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : These are highly sensitive methods for determining the concentration of metal ions in a solution. The saturated solution would be appropriately diluted and analyzed to determine the copper concentration.

-

UV-Visible Spectrophotometry : Copper(II) ions can form colored complexes with specific reagents (e.g., ammonia to form the deep blue tetraamminecopper(II) complex). The absorbance of this complex at a specific wavelength can be measured and compared to a calibration curve prepared with known concentrations of copper(II) ions.

Calculation of Solubility

Once the molar concentration of copper(II) ions ([Cu²⁺]) in the saturated solution is determined, the molar solubility (S) of cupric borate can be calculated based on the stoichiometry of the dissolution reaction.

For Cu₃(BO₃)₂: Cu₃(BO₃)₂(s) ⇌ 3Cu²⁺(aq) + 2BO₃³⁻(aq) S = [Cu²⁺] / 3

The solubility product constant (Ksp) can then be calculated as: Ksp = [Cu²⁺]³[BO₃³⁻]² = (3S)³(2S)² = 108S⁵

Visualizations

Dissolution Pathway in Acidic Solution

Caption: Dissolution of Cupric Borate in Acid.

Experimental Workflow for Solubility Determination

Caption: Experimental Workflow for Solubility.

Conclusion

While cupric borate is generally classified as insoluble in water, it exhibits solubility in acidic solutions due to the basic nature of the borate anion. There is a notable absence of specific quantitative solubility data (e.g., Ksp) in the scientific literature, which highlights an area for future research. The solubility of cupric borate is influenced by factors such as pH, temperature, and the presence of complexing agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine the of interest, thereby enabling a more comprehensive understanding of its chemical behavior for a range of scientific and industrial applications.

Unveiling the Thermal Landscape: A Technical Guide to the Copper-Boron-Oxygen Phase Diagram

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binary Subsystems

A foundational understanding of the ternary Cu-B-O system necessitates a review of its constituent binary phase diagrams: Cu-O, Cu-B, and B-O.

The Copper-Oxygen (Cu-O) System

The Cu-O system is characterized by the presence of two stable copper oxides: cuprous oxide (Cu₂O) and cupric oxide (CuO). The phase relationships are primarily dependent on temperature and oxygen partial pressure. Key features include a eutectic reaction between Cu and Cu₂O and the peritectic decomposition of CuO to Cu₂O and oxygen at elevated temperatures.

The Copper-Boron (Cu-B) System

The Cu-B system is a simple eutectic system with limited mutual solubility in the solid state. No stable intermediate copper boride compounds are reported in the equilibrium phase diagram. The eutectic reaction involves the liquid phase and the terminal solid solutions of boron in copper and copper in boron.

The Boron-Oxygen (B-O) System

The B-O system is dominated by the highly stable boron trioxide (B₂O₃), which can exist in both crystalline and amorphous (glassy) forms. The high melting point of boron and the volatility of B₂O₃ at high temperatures present experimental challenges in determining the phase diagram with high precision.

Ternary Copper-Boron-Oxygen (Cu-B-O) System

The phase equilibria in the ternary Cu-B-O system are complex due to the strong affinity of boron for oxygen, leading to the formation of various stable copper borate compounds. While a complete, experimentally validated ternary phase diagram is not available, thermodynamic modeling using the CALPHAD method provides a valuable predictive tool.

Known Copper Borate Compounds

Several copper borate compounds have been synthesized and characterized, representing stable solid phases within the Cu-B-O system. Their crystallographic data are summarized in the table below.

| Compound | Formula | Crystal System | Space Group |

| Copper Metaborate | Cu(BO₂)₂ | Tetragonal | I-42d |

| Copper Pyroborate | Cu₂B₂O₅ | Triclinic | P-1 |

| Copper Orthoborate | Cu₃(BO₃)₂ | Triclinic | P-1 |

Calculated Liquidus Projection

The liquidus projection of a ternary phase diagram illustrates the primary phase fields that crystallize from the liquid phase upon cooling. The following is a calculated liquidus projection for the Cu-B-O system, based on thermodynamic modeling principles. It delineates the primary crystallization fields for the pure components and the stable copper borate compounds. The arrows on the univariant lines indicate the direction of decreasing temperature.

Caption: Calculated liquidus projection of the Cu-B-O system.

Experimental Protocols

The experimental determination of a complex ternary phase diagram like Cu-B-O is a meticulous process involving sample preparation, high-temperature equilibration, and phase analysis. The following protocols are representative of the methods employed.

Sample Preparation

-

Raw Materials: High-purity powders of copper(II) oxide (CuO), boric acid (H₃BO₃) or boron trioxide (B₂O₃), and elemental copper (Cu) are used as starting materials.

-

Mixing and Grinding: The raw materials are precisely weighed in the desired molar ratios to achieve specific compositions within the ternary phase diagram. The powders are then intimately mixed and ground, typically in an agate mortar and pestle under a solvent like acetone or ethanol to ensure homogeneity.

-

Calcination: The mixed powders are calcined in a furnace to decompose the boric acid to boron trioxide and to initiate solid-state reactions. The calcination temperature and duration depend on the specific composition and are typically in the range of 600-800°C.

-

Pelletizing: After calcination, the powder is reground and pressed into pellets under high pressure (e.g., 100-200 MPa) to promote intimate contact between the particles for subsequent high-temperature equilibration.

High-Temperature Equilibration

-

Furnace: A high-temperature furnace with precise temperature control (e.g., a resistance-heated or induction furnace) is used.

-

Atmosphere Control: To control the oxygen partial pressure, which is a critical variable in the Cu-O system, the experiments are conducted under a controlled atmosphere (e.g., flowing argon, nitrogen, or a specific mixture of oxygen and an inert gas).

-

Equilibration: The pellets are placed in inert crucibles (e.g., alumina or platinum) and heated to the desired temperature for a prolonged period (from several hours to days) to allow the system to reach thermodynamic equilibrium.

-

Quenching: After equilibration, the samples are rapidly cooled (quenched) to room temperature to preserve the high-temperature phase assemblage. This can be achieved by dropping the sample into water, liquid nitrogen, or onto a cooled copper block.

Phase Analysis

-

X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystalline phases present in the quenched samples. The diffraction patterns are compared with standard diffraction data from databases like the Powder Diffraction File (PDF).

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC): DTA and DSC are used to determine the temperatures of phase transitions, such as solidus, liquidus, eutectic, and peritectic reactions. The sample is heated and cooled at a controlled rate, and the thermal events are detected as endothermic or exothermic peaks.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM is used to observe the microstructure of the equilibrated samples, including the morphology and distribution of the different phases. EDS provides semi-quantitative elemental analysis of the individual phases, helping to determine their compositions and construct tie-lines in two-phase regions and tie-triangles in three-phase regions.

Signaling Pathways and Experimental Workflows

The logical workflow for the experimental determination and thermodynamic modeling of the Cu-B-O phase diagram can be visualized as follows:

Caption: Workflow for Cu-B-O phase diagram determination.

Conclusion

The copper-boron-oxygen system presents a rich and complex phase chemistry. While a complete experimental phase diagram remains a subject for further research, the combination of available data on binary subsystems, known ternary compounds, and the powerful predictive capabilities of the CALPHAD methodology provides a robust framework for understanding and navigating this important ternary system. The experimental protocols and workflows detailed in this guide offer a clear pathway for future investigations aimed at refining and validating the calculated phase diagram, ultimately enabling the precise synthesis and design of advanced materials within the Cu-B-O landscape.

Spectroscopic Analysis of Cupric Borate: A Technical Guide to FTIR and XRD Techniques

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cupric borate compounds are inorganic materials with diverse applications, including as lubricant additives, wood preservatives, and fire retardants.[1] A thorough characterization of their structural and chemical properties is essential for quality control and new material development. This technical guide provides an in-depth overview of two primary analytical techniques for this purpose: Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Diffraction (XRD). FTIR spectroscopy probes the vibrational modes of chemical bonds, offering insights into the functional groups and coordination of boron atoms, while XRD reveals the crystalline structure and phase composition of the material. This document details the experimental protocols for both methods, presents key quantitative data for analysis, and illustrates the analytical workflow.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique used to identify the chemical composition and molecular structure of materials.[2] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the chemical bonds within the molecules.[2] For inorganic compounds like cupric borate, FTIR is particularly useful for identifying the coordination of boron atoms (trigonal BO₃ and tetrahedral BO₄ units) and the presence of hydroxyl (-OH) groups or water of hydration.[3][4]

Experimental Protocol: FTIR-ATR Analysis

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for analyzing solid powders with minimal sample preparation.[5]

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory crystal (commonly diamond or germanium) are clean.

-

Run a background spectrum scan without any sample present. This is crucial to subtract the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[6]

-

-

Sample Preparation:

-

Data Acquisition:

-

Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample powder and the ATR crystal.[5][6]

-

Acquire the sample spectrum. Typical settings for inorganic material analysis are a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.[6]

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary to account for any shifts in the baseline.[2]

-

Data Presentation: Characteristic FTIR Bands for Copper Borate

The FTIR spectrum of a borate compound is typically divided into three main regions. The interpretation of these bands allows for the structural elucidation of the borate network.[7] A study on sonochemically synthesized copper borate, identified as Cu(BO₂)₂, reported the following specific absorption peaks.[8]

| Wavenumber (cm⁻¹) | Assignment & Interpretation[8] | General Borate Region[7][9] |

| 1090 - 985 | Asymmetrical stretching of B-O bonds in four-coordinate boron (BO₄) units. | 800 - 1200 cm⁻¹ |

| 872 | Symmetrical stretching of B-O bonds in three-coordinate boron (BO₃) units. | 1200 - 1600 cm⁻¹ |

| 781 - 731 | Symmetrical stretching of B-O bonds in four-coordinate boron (BO₄) units. | ~700 cm⁻¹ (B-O-B linkages) |

Note: The region between 3200-3600 cm⁻¹ would indicate the presence of hydroxyl (O-H) groups from absorbed water or structural hydration.[2][10]

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary non-destructive technique for analyzing crystalline materials.[11] It provides detailed information on the crystal structure, phase composition, and crystallite size.[11] The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline planes in a sample, producing a unique diffraction pattern that serves as a fingerprint for the material.

Experimental Protocol: Powder XRD Analysis

-

Sample Preparation:

-

The cupric borate sample must be a fine, homogeneous powder.[12] This can be achieved by grinding the material in an agate mortar and pestle.

-

Carefully load the powder into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate 2θ angle measurements.[13] A glass slide can be used to gently press and flatten the surface.[13]

-

-

Instrument Setup:

-

Mount the sample holder in the diffractometer.

-

Set the X-ray generator to the appropriate voltage and current, typically 40 kV and 40 mA for standard data collection.[13]

-

-

Data Acquisition:

-

Define the scanning range for 2θ (e.g., 10° to 70°).[8]

-

Set the step size (e.g., 0.02°) and the time per step (e.g., 1 second).

-

Initiate the scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed.

-

The positions (2θ values) and relative intensities of the diffraction peaks are compared to a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase(s).

-

Data Presentation: XRD Peaks for Copper Borate

Several studies have identified the synthesized copper borate compound as Cu(BO₂)₂. This phase corresponds to the Powder Diffraction File number "00-001-0472".[8][14] The characteristic diffraction peaks for this phase are listed below.

| 2θ (degrees)[8] | d-spacing (Å) | (hkl) Miller Indices | Relative Intensity |

| 13.82 | 6.40 | - | - |

| 16.71 | 5.30 | - | - |

| 22.90 | 3.88 | - | - |

| 28.13 | 3.17 | - | - |

| 33.67 | 2.66 | - | - |

| 35.74 | 2.51 | (411)[14] | High[14] |

| 52.89 | 1.73 | - | - |

Note: The d-spacing values are calculated from the 2θ values using Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-ray source (commonly Cu Kα, λ = 1.54 Å). The Miller indices and relative intensities provide further detail for structural confirmation. A study identified the peak at a d-spacing of 2.501 Å as having high intensity and corresponding to the (411) crystal plane.[14]

Integrated Spectroscopic Workflow

FTIR and XRD are complementary techniques. While XRD identifies the long-range order and crystalline structure of cupric borate, FTIR provides information on the short-range order, identifying the specific chemical bonds and functional groups present. An integrated analysis provides a comprehensive characterization of the material's identity, purity, and structural arrangement.

References

- 1. davidpublisher.com [davidpublisher.com]

- 2. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. Infrared Spectra of the Hydrated Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. worldscientific.com [worldscientific.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. infinitalab.com [infinitalab.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. mcgill.ca [mcgill.ca]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Formula and Molar Mass of Cupric Borate

Introduction

Cupric borate, also known as copper(II) borate, is an inorganic compound with applications ranging from a pigment in paints and ceramics to a catalyst in chemical reactions.[1][2] A precise understanding of its fundamental chemical properties, including its molecular formula and molar mass, is critical for researchers in materials science, chemistry, and drug development. This guide provides a detailed analysis of these properties, addressing the chemical ambiguity of the term "cupric borate" and outlining both theoretical calculations and experimental methodologies for verification.

Elucidation of the Molecular Formula

The term "cupric borate" can be ambiguous because the borate anion can exist in several forms. The final molecular formula depends on the specific borate anion combining with the cupric cation (Cu²⁺). The two most prevalent forms are derived from the metaborate and orthoborate anions.

-

Copper(II) Metaborate : This form results from the combination of one cupric cation (Cu²⁺) with two metaborate anions (BO₂⁻). To achieve charge neutrality, two singly charged metaborate anions are required to balance the 2+ charge of the copper ion. This results in the molecular formula Cu(BO₂)₂ .[1][3][4]

-

Copper(II) Orthoborate : This form consists of cupric cations (Cu²⁺) and orthoborate anions (BO₃³⁻). To balance the charges, three cupric cations (total charge of +6) combine with two orthoborate anions (total charge of -6). This leads to the molecular formula Cu₃(BO₃)₂ .[5][6]

The specific form synthesized depends on the reaction conditions, such as pH, temperature, and the starting reagents used.[7]

Molar Mass Calculation

The molar mass (M) of a compound is the sum of the standard atomic weights of its constituent atoms. Below are the detailed calculations for the two primary forms of cupric borate, based on standard atomic weights (Cu: 63.546 g/mol ; B: 10.811 g/mol ; O: 15.999 g/mol ).

Table 1: Molar Mass Calculation for Copper(II) Metaborate (Cu(BO₂)₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Mass ( g/mol ) |

|---|---|---|---|---|

| Copper | Cu | 63.546 | 1 | 63.546 |

| Boron | B | 10.811 | 2 | 21.622 |

| Oxygen | O | 15.999 | 4 | 63.996 |

| Total | | | | 149.164 |

The calculated molar mass for Copper(II) Metaborate is 149.16 g/mol .[3][8]

Table 2: Molar Mass Calculation for Copper(II) Orthoborate (Cu₃(BO₃)₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Atom Count | Total Mass ( g/mol ) |

|---|---|---|---|---|

| Copper | Cu | 63.546 | 3 | 190.638 |

| Boron | B | 10.811 | 2 | 21.622 |

| Oxygen | O | 15.999 | 6 | 95.994 |

| Total | | | | 308.254 |

The calculated molar mass for Copper(II) Orthoborate is 308.26 g/mol .[5][9]

Experimental Protocol for Molar Mass Determination

While theoretical calculations provide expected values, experimental verification is essential for confirming the molecular identity of a synthesized compound. Mass spectrometry is the definitive technique for determining the molar mass of a molecule.[10][11]

Generalized Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the key steps for determining the molar mass of a cupric borate sample.

-

Sample Preparation : A small quantity of the cupric borate sample is dissolved in a suitable solvent system. The choice of solvent is critical to ensure solubility and compatibility with the ESI-MS instrument.

-

Ionization : The sample solution is introduced into the mass spectrometer through a capillary needle at a high electrical potential. This process, known as electrospray ionization, nebulizes the sample and creates charged molecular ions in the gas phase.

-

Mass Analysis : The generated ions are guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z) by applying electric and/or magnetic fields.[12]

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value.[13]

-

Data Interpretation : The output is a mass spectrum, which plots ion intensity versus m/z. The peak corresponding to the intact molecule (the molecular ion) provides a highly accurate measurement of the molecular mass, which can be used to confirm the molar mass and, by extension, the molecular formula of the compound.[13]

The molecular formula and molar mass of cupric borate are dependent on its specific chemical structure, most commonly presenting as Copper(II) Metaborate, Cu(BO₂)₂, or Copper(II) Orthoborate, Cu₃(BO₃)₂. Accurate identification and characterization, employing techniques such as mass spectrometry, are fundamental prerequisites for any research, development, or application involving this compound. Researchers must clearly specify the form of cupric borate being studied to ensure reproducibility and clarity in the scientific literature.

References

- 1. Copper Metaborate 's chemicals dictionary [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Molecular weight of Cu(BO2)2 [convertunits.com]

- 4. Copper(II) BorateCAS #: 39290-85-2 [eforu-chemical.com]

- 5. Copper(II) borate | B2Cu3O6 | CID 170177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Copper(II) borate - Wikipedia [en.wikipedia.org]

- 7. davidpublisher.com [davidpublisher.com]

- 8. translatorscafe.com [translatorscafe.com]

- 9. webqc.org [webqc.org]

- 10. Molar mass - Wikipedia [en.wikipedia.org]

- 11. issr.edu.kh [issr.edu.kh]

- 12. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

Methodological & Application

Synthesis of Cupric Borate Nanoparticles: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and potential biomedical applications of cupric borate nanoparticles. While research into the specific biological activities of cupric borate nanoparticles is an emerging field, this guide offers foundational methodologies based on established synthesis techniques and the known properties of copper-containing nanomaterials.

Introduction to Cupric Borate Nanoparticles

Cupric borate (Cu(BO₂)₂) nanoparticles are inorganic nanomaterials that have garnered interest due to their potential applications in various fields, including as catalysts and in optical devices.[1] In the biomedical realm, copper-based nanoparticles are recognized for their potent antimicrobial and anticancer properties, which are often attributed to the release of copper ions and the generation of reactive oxygen species (ROS).[2][3] Boron-containing compounds are also being explored for their therapeutic potential. The unique combination of copper and borate in a nanoparticle formulation suggests promising, yet largely unexplored, opportunities for drug development.

Synthesis Protocols for Cupric Borate Nanoparticles

Two common and effective methods for the synthesis of cupric borate nanoparticles are the sonochemical and hydrothermal methods. These techniques allow for the control of particle size and morphology.[1][4]

Sonochemical Synthesis Protocol

This method utilizes ultrasonic waves to drive the chemical reaction, often resulting in shorter reaction times and increased crystallinity.[1]

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Boric acid (H₃BO₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ultrasonic probe

Procedure:

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of copper (II) sulfate pentahydrate, boric acid, and sodium hydroxide. A typical molar ratio of Cu:Na:B is 1:2:1.[1]

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the sodium hydroxide in distilled water.

-

Add the boric acid solution to the sodium hydroxide solution under stirring.

-

Subsequently, add the copper (II) sulfate solution to the mixture.

-

-

Sonication:

-

Immerse the ultrasonic probe into the reaction mixture.

-

Apply ultrasonic irradiation (e.g., 20 kHz, 750 W) to the solution.

-

Maintain the reaction temperature at approximately 70°C for a short duration, typically around 2.5 minutes, as this has been shown to be effective.[1]

-

-

Purification:

-

After the reaction is complete, cool the solution to room temperature.

-

Wash the resulting precipitate multiple times with distilled water to remove any unreacted precursors and byproducts. Centrifugation can be used to separate the nanoparticles from the supernatant.

-

-

Drying:

-

Dry the purified cupric borate nanoparticles in an oven at a controlled temperature (e.g., 80°C) until a constant weight is achieved.

-

Experimental Workflow for Sonochemical Synthesis

Caption: Workflow for sonochemical synthesis of cupric borate nanoparticles.

Hydrothermal Synthesis Protocol

This method involves a chemical reaction in a sealed vessel at elevated temperature and pressure.[4]

Materials:

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) or Boric Acid (H₃BO₃) and Sodium Hydroxide (NaOH)

-

Distilled water

-

Teflon-lined stainless-steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of the copper and boron precursors. For example, using CuSO₄·5H₂O and a combination of H₃BO₃ and NaOH.[4]

-

-

Reaction Setup:

-

Mix the precursor solutions in the Teflon liner of the autoclave.

-

Seal the autoclave to prevent any leakage.

-

-

Hydrothermal Reaction:

-

Place the autoclave in an oven and heat to the desired reaction temperature (e.g., 60-100°C) for a specific duration (e.g., 15-240 minutes).[4]

-

-

Cooling and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate and wash it thoroughly with distilled water and ethanol to remove impurities.

-

-

Drying:

-

Dry the final product in a vacuum oven.

-

Characterization of Cupric Borate Nanoparticles

Thorough characterization is essential to confirm the synthesis of cupric borate nanoparticles and to understand their physicochemical properties.

| Characterization Technique | Parameter Measured | Typical Results for Cupric Borate Nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity | Characteristic diffraction peaks corresponding to the Cu(BO₂)₂ crystal structure (PDF# 00-001-0472).[1][5] |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional groups and chemical bonds | Absorption bands indicating B-O stretching vibrations in BO₃ and BO₄ units.[1] |

| Scanning Electron Microscopy (SEM) | Morphology, size, and agglomeration | Images revealing the shape (e.g., multi-angular, rod-like) and size distribution of the nanoparticles.[1][4] |

| Transmission Electron Microscopy (TEM) | Internal structure, size, and morphology | High-resolution images to determine the precise size, shape, and crystalline nature of individual nanoparticles. |

Table 1: Key Characterization Techniques for Cupric Borate Nanoparticles.

Potential Biomedical Applications and Experimental Protocols

While specific studies on the biomedical applications of cupric borate nanoparticles are limited, their potential can be inferred from the known properties of copper-based nanomaterials. The primary proposed mechanism of action is the release of Cu²⁺ ions and the generation of reactive oxygen species (ROS), leading to cellular damage.[2][3]

Antimicrobial Activity

Hypothesized Mechanism: Cupric borate nanoparticles are expected to exhibit broad-spectrum antimicrobial activity. The released copper ions can disrupt bacterial cell membranes, denature essential proteins, and interfere with DNA replication. The generation of ROS can lead to oxidative stress, causing further cellular damage.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Preparation of Nanoparticle Suspension: Disperse sterilized cupric borate nanoparticles in a suitable sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to create a stock solution.

-

Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) according to CLSI guidelines.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the nanoparticle suspension to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of nanoparticles that visually inhibits the growth of the microorganism.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Plate aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable colonies.

Anticancer Activity

Hypothesized Mechanism: Similar to other copper-based nanoparticles, cupric borate nanoparticles may induce cytotoxicity in cancer cells through the generation of intracellular ROS, leading to oxidative stress, mitochondrial dysfunction, DNA damage, and ultimately, apoptosis or other forms of cell death.[2]

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Nanoparticle Treatment: Treat the cells with various concentrations of cupric borate nanoparticles dispersed in the culture medium. Include untreated cells as a control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of nanoparticles that inhibits 50% of cell growth) can be determined.

Proposed Signaling Pathway for Copper-Induced Cytotoxicity

Caption: Proposed mechanism of copper-induced cytotoxicity.

Drug Delivery Applications

The porous structure and surface chemistry of cupric borate nanoparticles could potentially be exploited for drug delivery applications. The nanoparticles could be loaded with therapeutic agents and targeted to specific sites of action.

Conceptual Drug Delivery Workflow:

-

Surface Functionalization: Modify the surface of cupric borate nanoparticles with targeting ligands (e.g., antibodies, peptides) to enhance specificity for cancer cells or microbial pathogens.

-

Drug Loading: Load the functionalized nanoparticles with a therapeutic agent (e.g., chemotherapy drug, antibiotic) through physical adsorption or chemical conjugation.

-

In Vitro/In Vivo Administration: Introduce the drug-loaded nanoparticles to cell cultures or animal models.

-

Targeted Delivery and Release: The nanoparticles would ideally accumulate at the target site, and the drug would be released in a controlled manner, potentially triggered by the local microenvironment (e.g., lower pH in tumors).

Logical Flow for Drug Delivery System Development

Caption: Development workflow for a cupric borate nanoparticle-based drug delivery system.

Conclusion

Cupric borate nanoparticles represent a promising area for research in nanomedicine. The synthesis protocols provided herein offer a solid foundation for producing these materials. While direct experimental evidence for their biomedical applications is currently scarce, the established antimicrobial and anticancer properties of copper-based nanomaterials provide a strong rationale for their investigation. The experimental protocols outlined in this document can serve as a starting point for researchers to explore the therapeutic potential of cupric borate nanoparticles. Further research is warranted to elucidate their specific mechanisms of action and to evaluate their efficacy and safety in preclinical models.

References

Application Notes and Protocols for Cupric Borate as a Flame Retardant in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric borate (Cu(BO₂)₂) is an inorganic compound that holds promise as a flame retardant additive for various polymer systems.[1] Similar to the more commonly used zinc borate, cupric borate functions as a flame retardant through a combination of condensed-phase and gas-phase mechanisms. It promotes the formation of a protective char layer, releases water upon decomposition, and can act synergistically with other flame retardant additives to enhance the overall fire resistance of the polymer composite.[2][3]